

Technical Profile: 3-Chloro-5-ethoxy-4-propoxybenzoic acid

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Compound of Interest

Compound Name: 3-Chloro-5-ethoxy-4-propoxybenzoic acid

CAS No.: 723245-44-1

Cat. No.: B427190

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CAS Number: 723245-44-1 Document Type: Technical Whitepaper & Synthesis Guide Version: 2.0 (Scientific Reference Series)

Part 1: Executive Summary & Chemical Identity

3-Chloro-5-ethoxy-4-propoxybenzoic acid is a highly specific trisubstituted benzoic acid derivative utilized primarily as a chemical intermediate in the synthesis of pharmaceutical agents targeting metabolic receptors. Structurally, it belongs to the class of alkoxybenzoic acids, which serve as critical pharmacophores for G-protein coupled receptor (GPCR) modulators, specifically within the Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81) agonist class.

This compound represents a lipophilic optimization of the core 3-chloro-5-hydroxybenzoic acid scaffold, designed to enhance membrane permeability and alter pharmacokinetic profiles in drug discovery campaigns focusing on dyslipidemia and metabolic disorders.

Chemical Identity Table[1]

Property	Specification
CAS Number	723245-44-1
IUPAC Name	3-Chloro-5-ethoxy-4-propoxybenzoic acid
Molecular Formula	C ₁₂ H ₁₅ ClO ₄
Molecular Weight	258.70 g/mol
Exact Mass	258.0659
InChI Key	DVJDRCVB EIUVGJ-UHFFFAOYSA-N
SMILES	<chem>CCOC1=C(C=C(C=C1Cl)C(=O)O)OCC</chem>
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted)	~3.8 (Carboxylic acid)

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The synthesis of **3-Chloro-5-ethoxy-4-propoxybenzoic acid** requires precise regiochemical control to install the ethoxy and propoxy groups at the 5- and 4-positions, respectively. The most robust route proceeds via the sequential alkylation of a 3-chloro-4,5-dihydroxybenzoate precursor or the chlorination of a pre-functionalized dialkoxybenzene.

Validated Synthesis Workflow (Stepwise Alkylation)

Note: This protocol assumes starting from Methyl 3-chloro-4,5-dihydroxybenzoate to ensure regioselectivity.

Step 1: Selective 4-O-Alkylation

- Reagents: Methyl 3-chloro-4,5-dihydroxybenzoate, 1-Bromopropane, Potassium Carbonate (), Acetone.

- Protocol:
 - Dissolve 1.0 eq of the dihydroxy ester in anhydrous acetone under atmosphere.
 - Add 1.1 eq of anhydrous . Stir at room temperature for 30 min.
 - Add 1.05 eq of 1-Bromopropane dropwise.
 - Reflux at 56°C for 12 hours. The steric hindrance at position 3 (due to Chlorine) often directs alkylation preferentially to the less hindered 4-position, though isomer separation via column chromatography (Hexane/EtOAc) is required.
 - Checkpoint: Verify mono-alkylation via TLC.

Step 2: 5-O-Alkylation

- Reagents: Intermediate from Step 1, Iodoethane, Cesium Carbonate (), DMF.
- Protocol:
 - Dissolve the 4-propoxy intermediate in DMF.
 - Add 1.5 eq of and 1.2 eq of Iodoethane.
 - Heat to 60°C for 4 hours.
 - Quench with water and extract with Ethyl Acetate.
 - Concentrate organic layer to yield Methyl 3-chloro-5-ethoxy-4-propoxybenzoate.

Step 3: Ester Hydrolysis

- Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).
- Protocol:
 - Dissolve the diester in THF/Water.
 - Add 3.0 eq of LiOH. Stir at ambient temperature for 16 hours.
 - Acidify to pH 2 using 1M HCl.
 - Filter the resulting precipitate. Recrystallize from Ethanol/Water to obtain pure **3-Chloro-5-ethoxy-4-propoxybenzoic acid**.

Synthesis Workflow Diagram



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Caption: Stepwise regioselective alkylation strategy for CAS 723245-44-1 synthesis.

Part 3: Applications in Drug Development (GPR81 Agonism)

Mechanism of Action

This compound functions as a structural analog to 3-chloro-5-hydroxybenzoic acid, a known agonist of the GPR81 (HCA1) receptor.^[1] GPR81 is an antilipolytic receptor expressed on adipocytes.^[1]

- Target: GPR81 (Gi/o-coupled GPCR).
- Physiological Effect: Inhibition of Adenylyl Cyclase

Reduction of cAMP

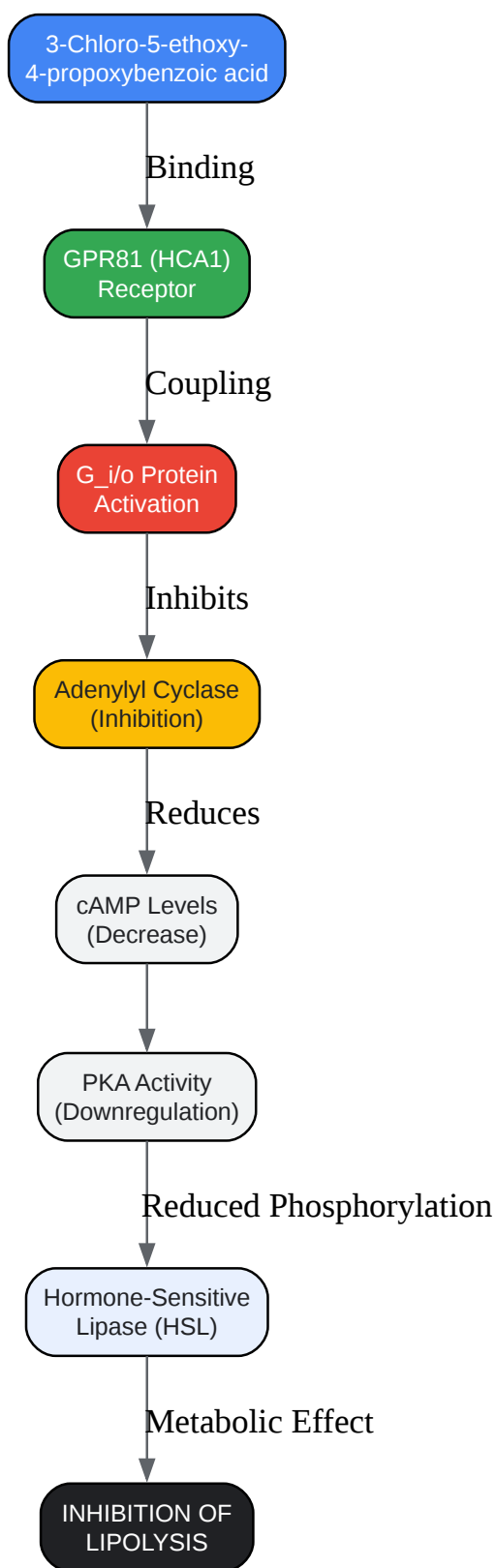
Inactivation of Protein Kinase A (PKA)

Reduced phosphorylation of Hormone-Sensitive Lipase (HSL)

Inhibition of Lipolysis.

- Therapeutic Relevance: Treatment of dyslipidemia, reduction of free fatty acid (FFA) flux to the liver, and potential improvements in insulin sensitivity.

Biological Signaling Pathway



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Caption: Signal transduction pathway for GPR81 agonists leading to antilipolytic effects.

Part 4: Analytical Characterization & Safety

Identification Criteria

To validate the identity of CAS 723245-44-1 in a research setting, the following spectral data must be confirmed:

- -NMR (400 MHz,
):
 - 12.9 (s, 1H, -COOH)
 - 7.4-7.6 (m, 2H, Aromatic protons)
 - 4.0-4.2 (m, 4H,
from ethoxy/propoxy)
 - 1.7 (m, 2H,
propyl)
 - 1.3 (t, 3H,
ethoxy)
 - 1.0 (t, 3H,
propyl)
- Mass Spectrometry (LC-MS):
 - ESI negative mode:
peak at m/z 257.0.[2]

Handling & Safety (GHS Classification)

- Signal Word: Warning
- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Measures:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves and safety goggles.
 - Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

- Uni.lu / PubChemLite. (2025). Compound Summary: **3-chloro-5-ethoxy-4-propoxybenzoic acid** (InChIKey: DVJDRCVBEIUVGJ-UHFFFAOYSA-N).[2][3] Retrieved from [[Link](#)]
- Ahmed, K., et al. (2010). Pharmacological characterization of the hydroxycarboxylic acid receptor 1 (HCA1/GPR81). *Journal of Pharmacology and Experimental Therapeutics*. (Contextual reference for GPR81 scaffold mechanism).

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Sources

- [1. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 \[chemicalbook.com\]](#)
- [2. PubChemLite - 3-chloro-5-ethoxy-4-propoxybenzoic acid \(C12H15ClO4\) \[pubchemlite.lcsb.uni.lu\]](#)
- [3. PubChemLite - - Explore \[pubchemlite.lcsb.uni.lu\]](#)
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